BenchChemオンラインストアへようこそ!

1-(3-methoxyphenyl)-1H-pyrazole

Medicinal chemistry ADME prediction Physicochemical profiling

1-(3-Methoxyphenyl)-1H-pyrazole (CAS 613686-10-5) is an N-arylpyrazole with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol. It belongs to the class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, substituted at the N1 position with a 3-methoxyphenyl group.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 613686-10-5
Cat. No. B3054629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxyphenyl)-1H-pyrazole
CAS613686-10-5
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C=CC=N2
InChIInChI=1S/C10H10N2O/c1-13-10-5-2-4-9(8-10)12-7-3-6-11-12/h2-8H,1H3
InChIKeyZRJXNTPMSNGZAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxyphenyl)-1H-pyrazole (CAS 613686-10-5): Procurement-Grade Physicochemical and Structural Baseline


1-(3-Methoxyphenyl)-1H-pyrazole (CAS 613686-10-5) is an N-arylpyrazole with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol. It belongs to the class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, substituted at the N1 position with a 3-methoxyphenyl group. Computed physicochemical properties include an XLogP3 of 2.2, a topological polar surface area (TPSA) of 27.1 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors [1]. The compound is commercially available at purities typically ≥95% (HPLC) and is supplied as a versatile small-molecule scaffold for research and development purposes . In coordination chemistry, its deprotonated form serves as the 3-p-methoxyphenylpyrazol-1-yl (mppz) ligand, which has been employed in the construction of hydrotris(pyrazolyl)borate scorpionate complexes [2].

Why 1-(3-Methoxyphenyl)-1H-pyrazole Cannot Be Replaced by Positional Isomers or Unsubstituted Analogs


Simple substitution with the positional isomer 3-(3-methoxyphenyl)-1H-pyrazole (CAS 144026-74-4) or the unsubstituted 1-phenyl-1H-pyrazole (CAS 1126-00-7) introduces measurable changes in key molecular descriptors that directly impact drug-likeness, permeability, and metal-coordination geometry. The N1-substitution pattern eliminates the pyrazole N–H hydrogen bond donor, altering both hydrogen-bonding capacity and tautomeric behavior relative to the C3-substituted isomer [1]. Furthermore, the methoxy group at the meta position of the phenyl ring tunes the electronic and steric environment of the pyrazole nitrogen donors, which is critical for the formation of well-defined, bowl-shaped metal complexes [2]. These differences are not interchangeable; selecting the wrong regioisomer or analog can lead to divergent biological activity profiles or inability to achieve the desired coordination architecture.

Quantitative Differentiation Evidence for 1-(3-Methoxyphenyl)-1H-pyrazole vs. Closest Analogs


Lipophilicity and Polar Surface Area: N1-(3-Methoxyphenyl) vs. C3-(3-Methoxyphenyl) Isomer

The N1-substituted target compound exhibits a higher computed lipophilicity (XLogP3 = 2.2) and a substantially lower topological polar surface area (TPSA = 27.1 Ų) compared to its C3-substituted positional isomer 3-(3-methoxyphenyl)-1H-pyrazole (XLogP3 = 1.8; TPSA = 37.9 Ų). The isomer also possesses one hydrogen bond donor (pyrazole N–H), absent in the target compound [1][2]. These differences are quantitatively significant for predicting passive membrane permeability and oral bioavailability according to Lipinski and Veber rules.

Medicinal chemistry ADME prediction Physicochemical profiling

Hydrogen Bond Acceptor Count: Methoxy-Substituted vs. Unsubstituted 1-Phenylpyrazole

The target compound contains two hydrogen bond acceptors (pyrazole N2 and methoxy oxygen), compared to only one hydrogen bond acceptor in 1-phenyl-1H-pyrazole (CAS 1126-00-7, pyrazole N2 only). The TPSA increases from 17.8 Ų (1-phenylpyrazole) to 27.1 Ų (target) [1][2]. This additional acceptor site can enhance aqueous solubility and enable directional intermolecular interactions (e.g., with a target protein or metal center) that are unavailable with the unsubstituted analog.

Medicinal chemistry Ligand design Solubility modulation

Steric and Electronic Tuning in Scorpionate Ligands: mppz vs. 3,5-Dimethylpyrazolyl (Tp*)

In molybdenum mononitrosyl complexes, the hydrotris(3-p-methoxyphenylpyrazol-1-yl)borate (TpAn) ligand—assembled from three mppz units—yields reduction potentials similar to those of the widely used hydrotris(3,5-dimethylpyrazolyl)borate (Tp*) ligand. However, X-ray crystallographic analysis of 24 related complexes reveals that the steric demands of the 3-methoxyphenyl substituent are accommodated primarily by changes in the angles at the molybdenum coligands rather than by distortion of the TpAn ligand framework [1]. This structural accommodation preserves the electronic environment at the metal center while creating a differently shaped protective cavity.

Coordination chemistry Organometallic chemistry Scorpionate ligands

Absence of a Tautomeric Hydrogen Bond Donor: N1-Aryl vs. C3-Aryl Pyrazole in Biological Target Engagement

The N1-substitution pattern of the target compound eliminates the annular N–H proton (HBD = 0), preventing the annular tautomerism observed for 3-(3-methoxyphenyl)-1H-pyrazole (HBD = 1). Tautomeric equilibria in C3-arylpyrazoles can produce multiple binding-competent species, complicating structure–activity relationship (SAR) interpretation and potentially reducing target selectivity [1][2]. By contrast, the N1-aryl scaffold presents a single, non-tautomerizing pharmacophoric species.

Medicinal chemistry Kinase inhibitor design Tautomerism

High-Confidence Application Scenarios for 1-(3-Methoxyphenyl)-1H-pyrazole Procurement


Scaffold for CNS-Penetrant Probe Design Requiring Higher Lipophilicity

The target compound's XLogP3 of 2.2 and TPSA of 27.1 Ų position it favorably within the CNS MPO (Multiparameter Optimization) desirability space compared to the more polar C3-isomer (XLogP3 = 1.8; TPSA = 37.9 Ų). Medicinal chemists designing brain-penetrant kinase inhibitors or GPCR ligands can procure this scaffold to exploit its improved predicted passive permeability while retaining the synthetic handle of the methoxy group for further derivatization, as supported by the computed physicochemical differentiation [1][2].

Construction of Sterically Tuned Scorpionate Ligands for Molybdenum and Other Transition Metals

As demonstrated by Cano et al. (1994) and subsequent studies, the deprotonated mppz unit is a validated building block for assembling hydrotris(pyrazolyl)borate ligands (TpAn) that offer a steric profile distinct from Tp* while maintaining comparable metal-centered redox potentials. Inorganic and organometallic chemists seeking to modulate the protective cavity around a metal center without altering its electronic environment should procure this compound as the precursor to the mppz ligand, enabling the synthesis of bowl-shaped complexes for small-molecule activation or catalysis [3].

Kinase Inhibitor Fragment Library Enrichment with a Tautomerically Fixed Pyrazole Core

Fragment-based drug discovery (FBDD) libraries benefit from compounds with well-defined, non-tautomerizing cores to ensure unambiguous hit validation. The N1-aryl substitution pattern of the target compound (HBD = 0) eliminates the annular tautomerism that complicates SAR interpretation for C3-arylpyrazoles. Procurement of this scaffold for fragment library design reduces the risk of false-positive or ambiguous binding data arising from multiple tautomeric species, thereby accelerating hit triage [1][2].

Building Block for Dual Hydrogen-Bond Acceptor Pharmacophores

With two hydrogen bond acceptors (pyrazole N2 and methoxy oxygen) versus only one in 1-phenylpyrazole, the target compound offers an additional directional interaction site. This feature is valuable for medicinal chemists designing bidentate hydrogen-bonding motifs targeting kinase hinge regions or other protein binding sites requiring dual acceptor engagement. The quantitative TPSA difference (27.1 vs. 17.8 Ų) also provides a measurable parameter for tuning physicochemical properties during lead optimization [1][4].

Quote Request

Request a Quote for 1-(3-methoxyphenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.